molecular formula C22H24N2OS B2511004 2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone CAS No. 681276-57-3

2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone

Cat. No.: B2511004
CAS No.: 681276-57-3
M. Wt: 364.51
InChI Key: IHWHBWAPSVYABA-UHFFFAOYSA-N
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Description

2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a unique combination of an indole core, a thioether linkage, and a pyrrolidine ring, which may contribute to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Introduction of the Thioether Linkage: The thioether linkage can be introduced by reacting the indole derivative with a suitable thiol compound under basic conditions.

    Attachment of the Pyrrolidine Ring: The final step involves the reaction of the thioether-indole intermediate with a pyrrolidine derivative, typically under nucleophilic substitution conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole core or the thioether linkage, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the carbonyl group, converting it to an alcohol.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole core or the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones, or oxidized indole derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted indole or pyrrolidine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving indole derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to bioactive indole derivatives.

    Industry: Use in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone would depend on its specific biological target. Indole derivatives often interact with various enzymes, receptors, or ion channels. The thioether and pyrrolidine moieties may enhance binding affinity or selectivity towards specific molecular targets, influencing pathways such as signal transduction, enzyme inhibition, or receptor modulation.

Comparison with Similar Compounds

Similar Compounds

    1-(4-methylbenzyl)-1H-indole: Shares the indole core and benzyl group but lacks the thioether and pyrrolidine moieties.

    2-(1H-indol-3-ylthio)ethanone: Contains the thioether linkage but lacks the pyrrolidine ring and benzyl group.

    1-(pyrrolidin-1-yl)ethanone: Contains the pyrrolidine ring but lacks the indole core and thioether linkage.

Uniqueness

2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone is unique due to its combination of an indole core, thioether linkage, and pyrrolidine ring. This structural complexity may confer unique biological activities and chemical reactivity compared to simpler analogs.

Properties

IUPAC Name

2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2OS/c1-17-8-10-18(11-9-17)14-24-15-21(19-6-2-3-7-20(19)24)26-16-22(25)23-12-4-5-13-23/h2-3,6-11,15H,4-5,12-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHWHBWAPSVYABA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)SCC(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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